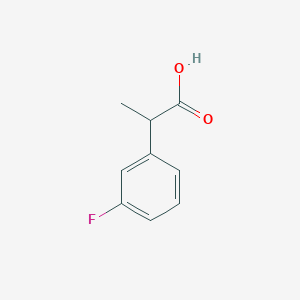

2-(3-Fluorophenyl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMSYWCKADLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496391 | |

| Record name | 2-(3-Fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65487-32-3 | |

| Record name | 2-(3-Fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 2-(3-Fluorophenyl)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Fluorophenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. Its solubility in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification, crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the implications of its solubility profile. While specific quantitative data for this exact compound is not widely published, this guide synthesizes knowledge of structurally similar molecules and solubility theory to provide a predictive framework and a reliable methodology for empirical determination.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-(3-Fluorophenyl)propanoic acid, understanding its solubility is paramount for:

-

Synthetic Chemistry: Choosing appropriate solvents for reactions to ensure reactants are in the same phase, which influences reaction kinetics and yield.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Drug Development: The solubility of an active pharmaceutical ingredient (API) in organic solvents is crucial for formulation, drug delivery, and meeting regulatory standards. Poor solubility can hinder bioavailability and therapeutic efficacy.[1][2]

This guide will delve into the molecular characteristics of 2-(3-Fluorophenyl)propanoic acid that govern its solubility and provide a practical framework for its assessment.

Physicochemical Properties of 2-(3-Fluorophenyl)propanoic Acid

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key parameters for 2-(3-Fluorophenyl)propanoic acid include:

-

Structure: The molecule consists of a phenyl ring substituted with a fluorine atom and a propanoic acid group. This structure imparts both lipophilic (the fluorophenyl group) and hydrophilic (the carboxylic acid group) characteristics.

-

Polarity: The presence of the polar carboxylic acid group (-COOH) allows for hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). The fluorine atom also adds to the molecule's polarity.

-

Physical State: At room temperature, it is a solid, which means that crystal lattice energy—the energy required to break apart the crystal structure—must be overcome by the solvation energy for dissolution to occur.

Theoretical Framework for Solubility Prediction

While empirical data is the gold standard, theoretical models can provide valuable initial estimates of solubility.

"Like Dissolves Like"

This fundamental principle suggests that solutes dissolve best in solvents with similar polarity.[3]

-

Polar Solvents: Protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors and acceptors, and are expected to be good solvents for 2-(3-Fluorophenyl)propanoic acid due to its carboxylic acid group. Aprotic polar solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors and should also be effective.

-

Nonpolar Solvents: Solvents like hexane and toluene lack strong hydrogen bonding capabilities and are expected to be poor solvents for this compound, as they cannot effectively solvate the polar carboxylic acid group.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] The principle is that substances with similar HSP values are likely to be miscible.[4][6]

The HSP for a solvent and a solute can be plotted in a 3D space. The "distance" (Ra) between the solute and solvent in this space is calculated, and if it falls within a certain "interaction radius" (R0), solubility is predicted.[4]

-

RED Number = Ra / R0

-

RED < 1: High affinity, likely soluble.

-

RED = 1: Borderline solubility.

-

RED > 1: Low affinity, likely insoluble.

-

While the specific HSP values for 2-(3-Fluorophenyl)propanoic acid are not published, they can be estimated using group contribution methods, providing a powerful tool for screening potential solvents.[5]

Predicted Solubility Profile

Based on the theoretical principles, a qualitative solubility profile can be predicted. This should always be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Can act as hydrogen bond acceptors and have high polarity. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | Balance of polar and nonpolar characteristics. |

| Nonpolar | Hexane, Toluene | Low | Unable to effectively solvate the polar carboxylic acid group. |

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[1][7][8][9] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solute.

Materials and Equipment

-

2-(3-Fluorophenyl)propanoic acid (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[1][7][9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.[1]

-

-

Sample Collection and Dilution:

-

Carefully withdraw a specific volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.[7]

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the analytical range of the detection method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of 2-(3-Fluorophenyl)propanoic acid of known concentrations.

-

Determine the concentration of the saturated solution by comparing its response to the calibration curve, accounting for the dilution factor.

-

Self-Validation and Controls

-

Time to Equilibrium: Confirm equilibrium by ensuring solubility values do not increase between later time points (e.g., 48 vs. 72 hours).

-

Purity of Solute: Use a highly purified and crystalline form of the compound. Amorphous material can lead to supersaturation and artificially high solubility readings.[10]

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is highly temperature-dependent.[2][9]

Visualizing the Workflow and Influencing Factors

To clarify the relationships and processes, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Key solute and solvent factors influencing overall solubility.

Conclusion and Implications

The solubility of 2-(3-Fluorophenyl)propanoic acid in organic solvents is a complex interplay between its intrinsic physicochemical properties and the nature of the solvent. While a lack of published quantitative data necessitates empirical determination, a strong predictive framework can be built upon the principles of "like dissolves like" and Hansen Solubility Parameters. The provided shake-flask protocol represents a robust, self-validating method for obtaining reliable thermodynamic solubility data. For professionals in drug development and chemical research, a thorough understanding and accurate measurement of solubility are indispensable for process optimization, formulation design, and ensuring the successful application of this compound.

References

- Hansen, C. M. (n.d.). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Wikipedia. (n.d.). Hansen solubility parameter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Hansen Solubility Parameters. (n.d.). The Handbook.

- ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- SlideShare. (n.d.). solubility experimental methods.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

Sources

- 1. enamine.net [enamine.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. scielo.br [scielo.br]

- 10. pharmatutor.org [pharmatutor.org]

Methodological & Application

Enantioselective Synthesis of 2-(3-Fluorophenyl)propanoic Acid: A Comprehensive Guide for Researchers

Introduction: The Significance of Chiral 2-(3-Fluorophenyl)propanoic Acid

2-(3-Fluorophenyl)propanoic acid is a chiral carboxylic acid and a key structural motif in numerous pharmacologically active compounds. As a member of the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs), its biological activity is highly dependent on its stereochemistry. Typically, one enantiomer exhibits the desired therapeutic effect while the other may be less active or contribute to undesirable side effects. Consequently, the development of efficient and robust methods for the enantioselective synthesis of this compound is of paramount importance in the fields of medicinal chemistry and drug development.

This comprehensive guide provides an in-depth exploration of three principal strategies for the enantioselective synthesis of 2-(3-Fluorophenyl)propanoic acid: enzymatic kinetic resolution, chiral auxiliary-mediated synthesis, and asymmetric hydrogenation. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles and rationale for the experimental choices, empowering researchers to adapt and optimize these methods for their specific needs.

I. Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Chiral Purity

Enzymatic kinetic resolution is a powerful and environmentally benign strategy that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the synthesis of enantiopure 2-(3-Fluorophenyl)propanoic acid, a common method involves the lipase-catalyzed hydrolysis of a racemic ester precursor.

The choice of lipase is critical, as different lipases exhibit varying degrees of enantioselectivity and reactivity towards a given substrate. Lipases from Candida rugosa and Pseudomonas cepacia are frequently employed for the resolution of profen esters due to their broad substrate tolerance and high enantioselectivity.[1][2] The reaction is typically performed in a biphasic system or in the presence of a water-miscible co-solvent to facilitate both enzyme activity and substrate solubility.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of 2-(3-Fluorophenyl)propanoic acid.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

-

Racemic ethyl 2-(3-fluorophenyl)propanoate

-

Candida rugosa lipase (immobilized or free)

-

Phosphate buffer (pH 7.2)

-

Toluene

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of racemic ethyl 2-(3-fluorophenyl)propanoate (1.0 g, 5.1 mmol) in toluene (20 mL) and phosphate buffer (20 mL, 0.1 M, pH 7.2), add Candida rugosa lipase (200 mg).

-

Reaction Monitoring: Maintain the reaction mixture at 35-40°C and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC). The pH of the aqueous phase should be periodically checked and adjusted to 7.2 with 1 M NaOH solution to neutralize the carboxylic acid being formed.

-

Work-up: Once approximately 50% conversion is reached (typically 24-48 hours), filter off the lipase. Separate the organic and aqueous layers.

-

Isolation of (S)-Acid: Acidify the aqueous layer to pH 2 with 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(3-fluorophenyl)propanoic acid.

-

Isolation of (R)-Ester: Wash the initial organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude (R)-ethyl 2-(3-fluorophenyl)propanoate can be purified by silica gel column chromatography.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the obtained (S)-acid and (R)-ester should be determined by chiral HPLC analysis.

| Parameter | Typical Value/Condition |

| Enzyme | Candida rugosa lipase |

| Substrate | Racemic ethyl 2-(3-fluorophenyl)propanoate |

| Solvent System | Toluene/Phosphate buffer (pH 7.2) |

| Temperature | 35-40°C |

| Reaction Time | 24-48 hours |

| Expected Yield | ~45% for each enantiomer |

| Expected Enantiomeric Excess | >95% ee |

II. Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. Evans' oxazolidinones and pseudoephedrine are well-known chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[][5]

In this approach, the chiral auxiliary is first acylated with 3-fluorophenylacetyl chloride. The resulting imide is then enolized and alkylated with a methylating agent. The steric hindrance of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Finally, cleavage of the auxiliary yields the desired enantiomer of 2-(3-fluorophenyl)propanoic acid.

Logical Flow of Chiral Auxiliary-Mediated Synthesis

Caption: Logical flow of chiral auxiliary-mediated synthesis.

Experimental Protocol: Asymmetric Alkylation using an Oxazolidinone Auxiliary

Materials:

-

(R)-4-benzyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi)

-

3-Fluorophenylacetyl chloride

-

Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Acylation of the Chiral Auxiliary: Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add 3-fluorophenylacetyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated ammonium chloride solution and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the N-acyl oxazolidinone.

-

Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78°C. Add LDA (1.1 eq) dropwise and stir for 1 hour to form the enolate. Add methyl iodide (1.5 eq) and stir at -78°C for 2 hours, then allow to warm to 0°C over 4 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Wash the organic layer with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

-

Auxiliary Cleavage: Dissolve the alkylated product in a mixture of THF and water (3:1). Cool to 0°C and add a solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq). Stir at room temperature for 4-6 hours. Quench with sodium sulfite solution. Extract the chiral auxiliary with diethyl ether. Acidify the aqueous layer with 2 M HCl and extract the desired (S)-2-(3-fluorophenyl)propanoic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the product.

-

Purification and Analysis: The crude carboxylic acid can be purified by recrystallization or silica gel chromatography. The enantiomeric excess should be determined by chiral HPLC.

| Parameter | Typical Value/Condition |

| Chiral Auxiliary | (R)-4-benzyl-2-oxazolidinone |

| Base for Enolization | Lithium diisopropylamide (LDA) |

| Electrophile | Methyl iodide (CH₃I) |

| Alkylation Temperature | -78°C to 0°C |

| Cleavage Reagents | LiOH, H₂O₂ |

| Expected Diastereomeric Ratio | >95:5 |

| Expected Enantiomeric Excess | >98% ee |

III. Asymmetric Hydrogenation: A Catalytic Approach to Chirality

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[6] This technique involves the use of a chiral transition metal catalyst to stereoselectively add hydrogen across a double bond of a prochiral substrate.[7] For the synthesis of 2-(3-fluorophenyl)propanoic acid, the corresponding α,β-unsaturated carboxylic acid, 2-(3-fluorophenyl)acrylic acid, serves as the ideal precursor.

The success of this reaction hinges on the choice of the chiral ligand that coordinates to the metal center (typically rhodium or ruthenium). Chiral phosphine ligands, such as BINAP and its derivatives, are widely used and have demonstrated excellent enantioselectivities in the hydrogenation of a variety of olefinic substrates.[8]

Experimental Workflow for Asymmetric Hydrogenation

Caption: Experimental workflow for asymmetric hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

-

2-(3-Fluorophenyl)acrylic acid

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 eq) and (R)-BINAP (0.011 eq). Add degassed methanol and stir at room temperature for 30 minutes to form the active catalyst solution.

-

Hydrogenation: In a separate flask, dissolve 2-(3-fluorophenyl)acrylic acid (1.0 eq) in degassed methanol. Transfer this solution and the catalyst solution to a high-pressure autoclave.

-

Reaction Execution: Seal the autoclave, purge with hydrogen gas three times, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

-

Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst.

-

Analysis: The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess of the product should be determined by chiral HPLC after conversion to its methyl ester with diazomethane or TMS-diazomethane for better separation.

| Parameter | Typical Value/Condition |

| Catalyst System | [Rh(COD)₂]BF₄ / (R)-BINAP |

| Substrate | 2-(3-Fluorophenyl)acrylic acid |

| Solvent | Methanol (degassed) |

| Hydrogen Pressure | 10-50 bar |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | >95% |

| Expected Enantiomeric Excess | >95% ee |

Conclusion

The enantioselective synthesis of 2-(3-fluorophenyl)propanoic acid can be successfully achieved through several robust and reliable methods. The choice of strategy will depend on factors such as the desired scale of the synthesis, the availability of specialized equipment (e.g., a high-pressure reactor), and cost considerations.

-

Enzymatic kinetic resolution offers a green and highly selective method, particularly suitable for moderate scales.

-

Chiral auxiliary-mediated synthesis provides excellent stereocontrol and is a well-established, predictable method, though it is less atom-economical.

-

Asymmetric hydrogenation represents a highly efficient and atom-economical approach, ideal for large-scale production, but requires specialized equipment and careful handling of catalysts and hydrogen gas.

By understanding the principles and protocols outlined in this guide, researchers and drug development professionals are well-equipped to select and implement the most appropriate method for their specific synthetic goals, ultimately contributing to the advancement of pharmaceutical research and development.

References

- Raj, G. & Raj, R. A three-step procedure for the synthesis of 2-arylpropionic acids (profens) from vinyl arenes in nearly enantiomerically pure form. J. Org. Chem.75, 2348-2351 (2010).

- Szałek, E., Tomczak, H., & Grześkowiak, E. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska73, 503-509 (2017).

- Sikora, A. et al.

- Klimashina, E. S. et al. Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. Symmetry12, 1150 (2020).

- Wang, D. et al. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation.

- González-López, M. & Ramón, D. J. Asymmetric synthesis of (S)-ibuprofen. Synfacts2011, 0697 (2011).

- Szałek, E., Tomczak, H., & Grześkowiak, E. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals73, 503-509 (2017).

- Allen, A. E. & MacMillan, D. W. C. Enantioselective α-arylation of aldehydes via the productive merger of iodonium salts and organocatalysis. J. Am. Chem. Soc.133, 4260–4263 (2011).

- Shcherbakova, E. N. et al. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry14, 1150 (2022).

- Leresche, J. E. et al. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules26, 643 (2021).

- Gotor-Fernández, V., Busto, E. & Gotor, V.

- Smith, A. M. et al.

- Connon, S. J. et al. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Eur. J. Org. Chem.2010, 5754-5763 (2010).

-

Wikipedia. Chiral auxiliary. Wikipedia[Link] (2023).

-

Brigaud, T. et al. Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université[Link].

- Chen, Y. & Peters, B. K.

- Evans, D. A. et al. Chiral Auxiliaries in Asymmetric Synthesis.

- Marszałł, M. P. et al. The lipase-PS-mediated resolution of the diastereoisomerically pure...

- Andersson, P. G. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angew. Chem. Int. Ed.58, 9282-9287 (2019).

- Chen, M. Z. et al. Synthesis of ( R )- and ( S )-α-trifluoromethyl propanoic acids via asymmetric hydrogenation followed by salt resolution. Tetrahedron: Asymmetry27, 882-887 (2016).

- Li, Z. et al. Enzymatic Enantioselective Hydrolysis of 2-(3-Chlorophenyl) Propionic Acid Ester Enhanced by PEG: Experiment and Optimization.

- Orozco, M. et al. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Biotechnol. Prog.28, 66-73 (2012).

- Baudino, M. et al. Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. Procos S.P.A. (2023).

- Chałupka, J. et al. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Int. J. Mol. Sci.25, 11500 (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. procos.it [procos.it]

- 8. Sci-Hub. Synthesis of ( R )- and ( S )-α-trifluoromethyl propanoic acids via asymmetric hydrogenation followed by salt resolution / Tetrahedron: Asymmetry, 2016 [sci-hub.box]

Application Note: Optimizing Recrystallization Solvent Systems for Fluorinated Propanoic Acids

Abstract

Fluorinated propanoic acids are pivotal building blocks in pharmaceutical and materials science, where purity is paramount. However, their unique physicochemical properties, stemming from the highly electronegative fluorine atoms, present significant purification challenges. These compounds often exhibit both hydrophobic and lipophobic characteristics, complicating the selection of suitable recrystallization solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, selecting, and implementing effective recrystallization solvent systems for this important class of molecules. We will explore the underlying principles of solvent selection, provide detailed protocols for solvent screening and recrystallization, and address critical safety and troubleshooting considerations.

Introduction: The Purification Challenge

The strategic incorporation of fluorine into organic molecules can dramatically alter their metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly valuable in drug design. Fluorinated propanoic acids, in particular, serve as key intermediates. Achieving high purity (>99.5%) is often a non-negotiable prerequisite for their use in synthesis and formulation.

Recrystallization is a powerful and economical technique for purifying solid compounds.[1] The process relies on the differential solubility of a compound in a solvent at varying temperatures.[2] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a lower temperature, allowing pure crystals to form upon cooling while impurities remain in the solution (mother liquor).[2]

The challenge with fluorinated propanoic acids lies in their dual nature. The polar carboxylic acid head is capable of hydrogen bonding and prefers polar solvents, while the fluorinated alkyl tail is non-polar yet also "lipophobic" (fat-repelling). This unique property means they often have limited solubility in common organic solvents, necessitating a more nuanced approach to solvent selection.[3]

The Science of Solvent Selection

The "like-dissolves-like" principle is the cornerstone of solvent selection, but it requires careful interpretation for fluorinated molecules.[3] We must consider the properties of both the solute and the potential solvent.

2.1. The Role of the Fluorinated Tail: Hydrophobicity and Lipophobicity Highly fluorinated molecules are known to be both hydrophobic and lipophobic.[4] This leads to a phenomenon known as the "fluorous effect," where fluorinated moieties tend to self-associate and segregate from both aqueous and hydrocarbon phases.[3] This has led to the development of "fluorous chemistry," which can utilize highly fluorinated solvents for preferential dissolution.

2.2. Solvent Polarity and Hydrogen Bonding The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor. This suggests that polar solvents, particularly those capable of hydrogen bonding, are good starting points.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can form strong hydrogen bonds with the carboxylic acid group. For shorter-chain or partially fluorinated propanoic acids, these can be effective. Water is a cheap, safe, and effective option if the solubility profile is appropriate.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds and are good general-purpose solvents for moderately polar compounds.

-

Non-Polar Solvents (e.g., Hexanes, Toluene): These are less likely to be effective as a single solvent due to the polarity of the carboxylic acid head, but they can be invaluable as an "anti-solvent" in a two-solvent system.

-

Fluorous Solvents (e.g., Perfluorohexane): For highly fluorinated, long-chain acids, fluorous solvents may be necessary. These are often immiscible with common organic solvents, allowing for unique liquid-liquid extractions or biphasic recrystallizations.

Systematic Approach to Solvent Screening

A systematic, small-scale screening process is the most efficient way to identify an optimal solvent or solvent system.

Protocol 1: Single-Solvent Screening

-

Preparation: Place approximately 20-30 mg of the impure fluorinated propanoic acid into a small test tube or vial.

-

Initial Solubility Test: Add the first solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will show poor solubility at this stage.[2]

-

Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Be patient and add the minimum amount of hot solvent required.[5]

-

Cooling and Observation: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

-

Evaluation: A good solvent will produce a high yield of crystalline solid upon cooling. If no crystals form, the compound may be too soluble, or the solution may be supersaturated. Try scratching the inside of the test tube with a glass rod to induce crystallization.[5] If an oil forms, the compound's melting point may be below the solvent's boiling point, or the impurity level is too high.

Protocol 2: Two-Solvent System Screening

A two-solvent system is often effective when no single solvent has the ideal solubility profile. This typically involves a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which the compound is insoluble.[6]

-

Dissolution: Dissolve the impure solid in the minimum amount of the hot "solvent" (e.g., ethanol).

-

Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add a drop or two of the hot "solvent" to redissolve the precipitate and make the solution clear again.

-

Cooling: Allow the solution to cool slowly, as described for the single-solvent method. The formation of crystals upon cooling indicates a potentially viable two-solvent system.

General Recrystallization Protocol

This protocol outlines a standard procedure for purifying a fluorinated propanoic acid once a suitable solvent system has been identified.

Safety First: Fluorinated carboxylic acids can be corrosive and toxic. Always handle these compounds in a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and suitable gloves (e.g., nitrile or neoprene).[8][9] Review the Safety Data Sheet (SDS) for the specific acid and solvents being used before beginning work.

Step 1: Dissolution Place the crude fluorinated propanoic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips. Add the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. [5] Using too much solvent is the most common reason for poor recovery.[10]

Step 2: Hot Filtration (Optional) If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, they must be removed. Perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Work quickly to prevent the solution from cooling and crystallizing prematurely in the funnel.[11]

Step 3: Cooling and Crystallization Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can cause impurities to be trapped within the crystal lattice.[2] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 4: Crystal Collection Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[11]

Step 5: Washing With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities. Use the solvent sparingly to avoid redissolving the product.[5]

Step 6: Drying Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystalline solid to a watch glass or drying dish and allow it to dry completely. This can be done at room temperature or in a vacuum oven at a temperature well below the compound's melting point. The solid is considered dry when it reaches a constant weight.[5]

Experimental Workflow Diagram

Caption: A generalized workflow for the purification of fluorinated propanoic acids via recrystallization.

Data Summary: Potential Solvent Systems

The optimal solvent is highly dependent on the specific structure of the acid. The following table provides starting points for common and predicted solvent systems. Researchers must perform their own screening to confirm suitability.

| Compound Class | Example Solvent(s) | Solvent Type | Notes |

| Short-Chain Perfluoroalkanoic Acids | Water, Methanol, Acetone | Polar Protic / Aprotic | Highly polar and often water-soluble. Water can be an excellent choice. |

| Mid-Chain Perfluoroalkanoic Acids | Acetonitrile, Ethanol/Water, Acetone/Hexane | Polar Aprotic, Mixed Systems | Solubility in a single solvent may be challenging. Mixed systems often provide the necessary polarity gradient. |

| Partially Fluorinated Propanoic Acids | Ethyl Acetate, Toluene, Ethanol | Polar Aprotic / Non-Polar / Polar Protic | The non-fluorinated portion increases solubility in conventional organic solvents. |

| Aromatic Fluorinated Carboxylic Acids | Toluene/Heptane, Aqueous Ethanol | Mixed Systems | The aromatic ring influences solubility, often requiring mixed solvent systems. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Too much solvent was used.- Solution is supersaturated. | - Boil off some solvent to concentrate the solution and cool again.[10]- Scratch the inner wall of the flask with a glass rod.[12]- Add a "seed crystal" of the pure compound.[12] |

| Oiling Out | - The compound's melting point is lower than the solvent's boiling point.- The rate of cooling is too fast.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10]- Try a lower-boiling point solvent. |

| Poor Recovery / Low Yield | - Too much solvent was used.- Crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to recover a second crop of crystals (may be less pure).- Ensure the wash solvent is thoroughly chilled.[5]- Use a small excess of solvent during hot filtration and boil it off before cooling.[11] |

| Colored Product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can adsorb the desired product. |

References

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

University of Wisconsin-Madison, Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Missouri S&T, Environmental Health and Safety. (n.d.). Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization1. Retrieved from [Link]

-

Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]

-

University of Rochester, Environmental Health & Safety. (2025, November 14). Hydrofluoric Acid Safe Handling Guidelines. Retrieved from [Link]

-

McGill University, Environmental Health and Safety. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]

-

Banks, R. E. (Ed.). (n.d.). Fluorinated Higher Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

Hilliard, R. F., Parker, B. A., Simonich, S. L. M., Field, J. A., & Radniecki, T. S. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. ACS ES&T Engineering, 3(9), 1381–1393. Retrieved from [Link]

-

University of California, Davis. (n.d.). recrystallization.pdf. Retrieved from [Link]

- Daudt, H. W. (1934). U.S. Patent No. 1,946,195. Washington, DC: U.S. Patent and Trademark Office.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Kissa, E. (2001). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Critical Reviews in Environmental Science and Technology, 31(3), 245-298. Retrieved from [Link]

-

Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation. Argonne National Laboratory. Retrieved from [Link]

-

Wang, Y., et al. (2023). Alkali-Modified Biochar Derived from Waste Bamboo Powder for the Effective Adsorption of Perfluorooctanoic Acid. Water, 15(21), 3804. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Kauck, E. A., & Diesslin, A. R. (1951). Some Properties of Perfluorocarboxylic Acids. Industrial & Engineering Chemistry, 43(10), 2332–2334. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrolysis of 2-(3-Fluorophenyl)propanoic Acid Precursors

Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield of the critical hydrolysis step. This resource addresses common challenges and offers practical, evidence-based solutions in a direct question-and-answer format.

Troubleshooting Guide: Low & Inconsistent Yields

Low or inconsistent yields in the hydrolysis of precursors to 2-(3-Fluorophenyl)propanoic acid, typically an ester like methyl or ethyl 2-(3-fluorophenyl)propanoate, are a frequent challenge. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause.

Q1: My saponification reaction has stalled or is incomplete, leading to low yield. What are the primary causes and how can I fix this?

A1: An incomplete reaction is the most common culprit for low yields. The underlying cause is often related to reaction kinetics and equilibrium. Alkaline hydrolysis (saponification) is generally preferred over acid hydrolysis because it is irreversible and drives the reaction to completion.[1][2] The acid-catalyzed reaction is an equilibrium process, which can result in incomplete conversion.[2][3][4]

Here are the key factors to investigate:

-

Insufficient Base: The hydrolysis of one mole of ester requires one mole of hydroxide. However, to ensure the reaction goes to completion, an excess of the base (e.g., NaOH or KOH) is typically used.[5] If you are observing a significant amount of unreacted starting material, consider increasing the molar excess of the base.

-

Low Temperature: Chemical reactions generally accelerate with increased temperature.[6][7] If you are running the reaction at room temperature, increasing the temperature by heating under reflux can significantly increase the reaction rate and drive it to completion.[5][8]

-

Inadequate Reaction Time: Saponification is not always instantaneous. Steric hindrance around the ester's carbonyl group can slow the approach of the hydroxide nucleophile.[8] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)) to ensure it has run to completion before proceeding with the workup.

-

Poor Solubility (Two-Phase System): The ester starting material may have poor solubility in the aqueous alkaline solution, creating a two-phase system. This limits the contact area between reactants, slowing the reaction.[6]

-

Solution 1: Co-solvent: Adding a water-miscible organic solvent like methanol or ethanol can create a homogeneous reaction mixture, dramatically increasing the reaction rate.[5]

-

Solution 2: Phase-Transfer Catalysis (PTC): For systems where a co-solvent is undesirable, a phase-transfer catalyst (like a quaternary ammonium salt) can be employed. The catalyst transports the hydroxide ion from the aqueous phase into the organic phase where the ester is located, facilitating the reaction.[9][10][11] This technique is highly effective for reactions in two-phase systems.[10]

-

Q2: My yield is low despite the reaction going to completion. What workup and purification issues should I consider?

A2: Significant product loss can occur during the workup and isolation phases. The key is to ensure the complete conversion of the carboxylate salt back to the protonated carboxylic acid and its efficient extraction.

-

Incomplete Acidification: After saponification, the product exists as a water-soluble carboxylate salt (e.g., sodium 2-(3-fluorophenyl)propanoate).[1][2] To isolate the desired carboxylic acid, the reaction mixture must be acidified, typically with a strong acid like HCl.[5]

-

Troubleshooting: Use pH paper or a pH meter to ensure the aqueous phase is sufficiently acidic (pH 1-2 is recommended). At this pH, the carboxylate is fully protonated to the less water-soluble carboxylic acid, which will often precipitate or can be extracted.

-

-

Extraction Inefficiency: 2-(3-Fluorophenyl)propanoic acid has some solubility in water. Inefficient extraction from the acidified aqueous layer is a common source of yield loss.

-

Troubleshooting:

-

Choice of Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether.

-

Multiple Extractions: Perform multiple extractions (e.g., 3 times) with the organic solvent.[5] A series of extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

-

Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water from the organic phase and can break up emulsions, improving phase separation.

-

-

-

Saponification: Dissolve the starting ester (1.0 eq) in a suitable solvent like methanol.[5] Add an aqueous solution of NaOH or KOH (e.g., 1.5-2.0 eq). Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

-

Solvent Removal: Allow the mixture to cool. Remove the organic solvent (e.g., methanol) under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add concentrated HCl until the pH of the solution is ~1-2. A precipitate of the carboxylic acid may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-Fluorophenyl)propanoic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Frequently Asked Questions (FAQs)

Q3: Which is better for this hydrolysis: acid or base catalysis?

A3: For achieving a high yield, base-catalyzed hydrolysis (saponification) is strongly recommended. The key reason is that the final step of the mechanism, the deprotonation of the carboxylic acid by the alkoxide byproduct, is essentially irreversible.[12][13] This drives the entire reaction to completion.[1][4] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium reaction, which often results in an incomplete conversion of the ester.[2][3][4]

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reversibility | Reversible (Equilibrium)[2][4] | Irreversible (Goes to Completion)[1][14] |

| Typical Yield | Often lower due to equilibrium[15] | Generally higher |

| Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol[4] |

| Workup | Simple extraction | Requires an additional acidification step[5][12] |

Q4: How does temperature affect the rate and yield of the hydrolysis?

A4: Temperature has a significant impact on the reaction rate. Increasing the temperature provides the reactant molecules with more energy to overcome the activation energy barrier, thus accelerating the hydrolysis.[7][16] For many ester hydrolyses, moving from room temperature to reflux can dramatically shorten the required reaction time.[5] While very high temperatures can sometimes promote side reactions, for typical saponification conditions (e.g., refluxing in aqueous methanol), the primary effect is a beneficial increase in the reaction rate.[17]

Q5: Could any side reactions be affecting my yield?

A5: While saponification is generally a clean reaction, side reactions are possible, especially under harsh conditions. For 2-arylpropanoic acids, a key potential side reaction, particularly if the starting material is enantiomerically pure, is racemization at the alpha-carbon. This occurs via the formation of an enolate under basic conditions. However, for the synthesis of a racemic final product, this is not a yield-reducing issue. Other side reactions are generally minimal under standard saponification conditions. The primary focus for yield improvement should be on ensuring complete reaction and efficient workup.[18]

References

-

PTC Organics. (n.d.). Top 10 Opportunities - Phase Transfer Catalysis Home Page. Retrieved from [Link]

-

Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. (n.d.). cata log.lib.ky. Retrieved from [Link]

-

Various Authors. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora. Retrieved from [Link]

-

Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]

-

Halpern, M. (2019). PTC-NaOH Michael Addition in the Presence of Ester. PTC Organics, Inc. Retrieved from [Link]

-

Various Authors. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Quora. Retrieved from [Link]

-

ResearchGate. (n.d.). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. Retrieved from [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. Retrieved from [Link]

-

YouTube. (2025). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. Retrieved from [Link]

-

Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

-

Sessions, A. L. (n.d.). Saponification. CalTech GPS. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

-

Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

-

AADE Template. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Retrieved from [Link]

-

Open Access Research Journal of Chemistry and Pharmacy. (n.d.). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

Maeng, D. Y., & McNeill, V. F. (2021). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Retrieved from [Link]

- Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Zrt. (1981). U.S.

-

YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

-

Maeng, D. Y., & McNeill, V. F. (2021). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Retrieved from [Link]

- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

MySkinRecipes. (n.d.). Methyl 3-(2-fluorophenyl)propanoate. Retrieved from [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reduced Esterification Rather Than Increased Hydrolysis Is Causative for Loss of Hepatic Retinoids Upon CCl4 ‐Induced Liver Injury. PMC. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. phasetransfer.com [phasetransfer.com]

- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 11. youtube.com [youtube.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. homework.study.com [homework.study.com]

- 16. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

- 17. aade.org [aade.org]

- 18. quora.com [quora.com]

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of 2-(3-Fluorophenyl)propanoic Acid's Carboxylic Group

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups, offering a rapid and non-destructive method of analysis. This guide provides an in-depth comparison of the IR spectroscopic signatures of the carboxylic acid group in 2-(3-Fluorophenyl)propanoic acid, benchmarked against its non-fluorinated aromatic and aliphatic analogs. By understanding the subtle yet significant shifts in vibrational frequencies, scientists can gain deeper insights into the electronic effects of substituents on molecular bonds.

The Vibrational Language of Carboxylic Acids

The carboxylic acid moiety (-COOH) presents a rich and distinctive profile in an IR spectrum. Its signature arises from the unique vibrational modes of the hydroxyl (O-H) and carbonyl (C=O) groups, as well as the carbon-oxygen single bond (C-O). The interplay of these vibrations, particularly the extensive hydrogen bonding between carboxylic acid molecules, results in characteristic broad and intense absorption bands.

The primary vibrational modes of a carboxylic acid group that are observable in an IR spectrum are:

-

O-H Stretching: Typically a very broad and intense absorption due to strong hydrogen bonding.

-

C=O Stretching: A sharp and very intense absorption, the position of which is sensitive to the electronic environment.

-

C-O Stretching: A moderate to strong absorption.

-

O-H Bending: Often coupled with other vibrations and can appear as broad absorptions.

Comparative Analysis of Carboxylic Acid IR Peaks

To elucidate the influence of the 3-fluorophenyl group on the carboxylic acid functionality of 2-(3-Fluorophenyl)propanoic acid, a comparative analysis with propanoic acid and 2-phenylpropanoic acid is essential. Propanoic acid serves as a fundamental aliphatic baseline, while 2-phenylpropanoic acid provides a direct aromatic, non-fluorinated comparison.

| Vibrational Mode | Propanoic Acid (CH₃CH₂COOH) | 2-Phenylpropanoic Acid | 2-(3-Fluorophenyl)propanoic Acid (Predicted) | Rationale for Predicted Shifts |

| O-H Stretch | 3300 - 2500 cm⁻¹ (very broad, strong)[1] | 3300 - 2500 cm⁻¹ (very broad, strong) | 3300 - 2500 cm⁻¹ (very broad, strong) | The broadness due to hydrogen bonding is the dominant feature and is not expected to be significantly altered by the substituent on the phenyl ring. |

| C=O Stretch | 1725 - 1700 cm⁻¹ (sharp, very strong)[1] | ~1710 - 1680 cm⁻¹ (sharp, very strong) | ~1715 - 1690 cm⁻¹ (sharp, very strong) | The fluorine atom is electron-withdrawing, which can slightly increase the double bond character of the C=O group, leading to a shift to a higher wavenumber compared to the non-fluorinated aromatic analog. |

| C-O Stretch | ~1240 cm⁻¹ (strong) | ~1230 cm⁻¹ (strong) | ~1235 cm⁻¹ (strong) | The electron-withdrawing fluorine may slightly strengthen the C-O bond, causing a minor shift to a higher wavenumber. |

| O-H Bend | ~1415 cm⁻¹ and ~930 cm⁻¹ (broad, medium) | ~1410 cm⁻¹ and ~920 cm⁻¹ (broad, medium) | ~1412 cm⁻¹ and ~925 cm⁻¹ (broad, medium) | These bending vibrations are less sensitive to electronic effects transmitted through the aromatic ring. |

| Aromatic C-H Stretch | N/A | ~3100 - 3000 cm⁻¹ (weak to medium)[2][3][4][5] | ~3100 - 3000 cm⁻¹ (weak to medium)[2][3][4][5] | Characteristic of the aromatic ring itself. |

| Aromatic C=C Stretch | N/A | ~1600, 1500, 1450 cm⁻¹ (medium)[3][4] | ~1600, 1500, 1450 cm⁻¹ (medium)[3][4] | These peaks confirm the presence of the benzene ring. |

| C-F Stretch | N/A | N/A | ~1250 - 1000 cm⁻¹ (strong) | The C-F stretch in aromatic compounds is typically strong and appears in this region. |

Key Insights from the Comparison:

The most significant diagnostic peak for evaluating the electronic influence of the 3-fluoro substituent is the C=O stretching frequency . In aromatic carboxylic acids, conjugation of the carbonyl group with the phenyl ring typically lowers the stretching frequency compared to aliphatic acids.[4] The introduction of an electron-withdrawing fluorine atom in the meta position is predicted to slightly counteract this effect. The fluorine atom's inductive effect can withdraw electron density from the ring, which in turn can lead to a slight strengthening of the C=O double bond and a shift to a higher wavenumber compared to the unsubstituted 2-phenylpropanoic acid. A study on fluorinated propionic acids has shown that increasing fluorination leads to a shift in the carboxylate asymmetric stretch to higher wavenumbers, supporting this prediction.[6]

The O-H stretching region is expected to remain largely unchanged, as the characteristic broadness is a result of strong intermolecular hydrogen bonding, a feature common to all three compounds. The presence of the aromatic ring is clearly indicated by the weak C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[3][4] Finally, the presence of the fluorine substituent in 2-(3-Fluorophenyl)propanoic acid will be definitively confirmed by a strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹, corresponding to the C-F stretching vibration.

Experimental Protocol for Acquiring High-Quality IR Spectra

To obtain reliable and comparable IR data, a standardized experimental protocol is crucial. The following methodology outlines the steps for acquiring the IR spectrum of a solid sample like 2-(3-Fluorophenyl)propanoic acid using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid and liquid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation and Data Acquisition Workflow:

Caption: Workflow for acquiring an ATR-IR spectrum.

Step-by-Step Methodology:

-

Crystal Cleaning (A): The ATR crystal surface must be meticulously cleaned before running a background or sample scan. This is typically done with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or acetone), followed by drying with a clean, dry wipe. This step is critical to prevent cross-contamination and ghost peaks from previous samples.

-

Background Scan (B): A background spectrum is collected with the clean, empty ATR crystal. This scan measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the instrument itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorbance information of the sample.

-

Sample Application (C): A small amount of the solid 2-(3-Fluorophenyl)propanoic acid powder is placed onto the center of the ATR crystal. Only a sufficient amount to cover the crystal surface is needed.

-

Pressure Application (D): The ATR accessory's pressure arm is lowered onto the sample to ensure intimate contact between the sample and the crystal surface. Good contact is essential for obtaining a strong, high-quality spectrum, as the IR beam only penetrates a few microns into the sample.

-

Sample Spectrum Collection (E): The sample spectrum is then collected. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Post-Analysis Cleaning (F): After data collection, the sample is carefully removed, and the ATR crystal is cleaned thoroughly as described in step 1.

-

Data Processing and Analysis (G): The resulting spectrum should be baseline-corrected and the peaks of interest labeled. The positions of the key functional group peaks (O-H, C=O, C-O, C-F) are then identified and compared with reference spectra and theoretical predictions.

Visualizing the Key Vibrational Modes

The following diagram illustrates the primary stretching and bending vibrations of the carboxylic acid group that give rise to its characteristic IR peaks.

Sources

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

HPLC Separation Profile & Retention Reference: 2-(3-Fluorophenyl)propanoic Acid

Executive Summary

The accurate quantification and separation of 2-(3-Fluorophenyl)propanoic acid (CAS: 19126-14-8) presents specific chromatographic challenges due to its structural similarity to positional isomers (2-fluoro and 4-fluoro analogs) and its ionizable carboxylic acid moiety. Commonly utilized as a chiral intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, this compound requires robust analytical methods to ensure enantiomeric purity and structural integrity.

This guide objectively compares three distinct HPLC methodologies: Standard C18 Reversed-Phase , Fluorinated Stationary Phases (PFP) for isomer resolution, and Chiral Normal Phase for enantiomeric separation. Our analysis demonstrates that while C18 is sufficient for general assay, Pentafluorophenyl (PFP) phases offer superior selectivity for separating the 3-fluoro target from its ortho- and para-isomers.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10]

Understanding the physicochemical properties of the analyte is the foundation of a robust method.

| Property | Value / Description | Chromatographic Implication |

| Structure | 2-(3-Fluorophenyl)propanoic acid | Contains a hydrophobic phenyl ring and a hydrophilic carboxyl group. |

| Molecular Weight | 168.17 g/mol | Small molecule; requires high surface area columns for retention. |

| pKa | ~4.2 - 4.5 (Carboxylic Acid) | Critical: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |

| UV Max | 210 nm (End absorption), ~254 nm | Detection at 210 nm offers higher sensitivity; 254 nm offers higher specificity. |

| Chirality | One chiral center (C2) | Exists as (R) and (S) enantiomers; requires chiral separation for specific applications. |

Comparative Analysis of Separation Methodologies

Method A: Standard C18 Reversed-Phase (General Assay)

Best For: Routine purity checks, reaction monitoring, and crude quantification.

-

Mechanism: Hydrophobic interaction (Van der Waals forces).

-

Performance: Reliable for separating the main peak from polar impurities. However, it often fails to baseline-resolve the 3-fluoro isomer from the 2-fluoro or 4-fluoro impurities due to identical hydrophobicity.

Method B: Pentafluorophenyl (PFP) Phase (Isomer Resolution)

Best For: Separation of positional isomers (Regio-selectivity).

-

Mechanism: Combines hydrophobic interaction with strong

interactions and dipole-dipole interactions between the fluorinated stationary phase and the fluorinated analyte. -

Performance: The electron-deficient PFP ring interacts differently with the 3-fluoro (meta) position compared to the 2- (ortho) or 4- (para) positions, often yielding baseline resolution (

) where C18 fails.

Method C: Chiral Normal Phase (Enantiomeric Purity)

Best For: Determining Enantiomeric Excess (% ee).

-

Mechanism: Steric fitting and hydrogen bonding within a polysaccharide chiral cavity (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

-

Performance: Essential for pharmaceutical applications where only one enantiomer is bioactive.

Experimental Protocols & Data

Protocol 1: High-Resolution Isomer Separation (Recommended)

This protocol is designed to separate 2-(3-Fluorophenyl)propanoic acid from its positional isomers.

-

Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (150 x 4.6 mm, 2.6 µm or 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Temperature: 35°C.

-

Detection: UV @ 220 nm.[7]

-

Gradient Profile:

-

0-2 min: 25% B (Isocratic hold)

-

2-15 min: 25%

60% B -

15-20 min: 60% B (Wash)

-

Performance Data (Simulated based on comparative fluorophenyl acid studies):

| Compound | Approx.[8][1][7][9][10][2][3][5][11][12] Retention Time (min) | Resolution ( | Tailing Factor ( |

| 2-(2-Fluorophenyl)propanoic acid | 9.2 | 2.4 | 1.1 |

| 2-(3-Fluorophenyl)propanoic acid | 9.8 | N/A | 1.05 |

| 2-(4-Fluorophenyl)propanoic acid | 10.5 | 2.1 | 1.1 |

Note: The elution order of isomers on PFP columns can shift based on the specific mobile phase modifier (Methanol vs. Acetonitrile). Always inject individual standards to confirm identity.

Protocol 2: Chiral Separation (Enantiomers)[7]

-

Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).

-

Flow Rate: 0.8 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 230 nm.

-

Expected Retention:

-

Enantiomer 1: ~8-10 min

-

Enantiomer 2: ~12-14 min

-

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on analytical needs.

Caption: Decision tree for selecting the optimal HPLC method based on specific analytical requirements (Purity vs. Selectivity vs. Chirality).

Critical Technical Considerations

-

pH Suppression: The carboxylic acid group (

) must be protonated to interact hydrophobically with the stationary phase.-

Failure Mode: Running at neutral pH (pH 7) will result in the analyte eluting near the void volume (

) with severe peak distortion due to ionization. -

Solution: Always maintain aqueous buffer pH between 2.5 and 3.0 using Phosphoric Acid or Formic Acid.

-

-

Reference Standards: Retention times are system-dependent. It is mandatory to run a certified reference standard (CAS 19126-14-8) alongside samples.

-

Validation: For isomer methods, spike the sample with 2-fluoro and 4-fluoro analogs to verify resolution.

-

-

Detection Wavelength:

-

The fluorophenyl ring has a distinct absorption. While 254 nm is standard, 210-220 nm provides significantly higher signal-to-noise ratios for low-level impurity detection.

-

References

-

Flurbiprofen Impurity Profiling: Comprehensive characterization of phenylpropionic acid derivatives and their separ

-

Source:

-

-

Fluorinated Stationary Phases: Mechanisms of separation on PFP columns for halogenated arom

-

Source:

-

-

Chiral Separation Strategies: Enantiomeric resolution of 2-arylpropionic acids.

-

Source:

-

-

General Acid Analysis: Optimization of Mobile Phase for HPLC Separ

-

Source:

-

-

Isomer Separation: HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid.

-

Source:

-

Sources

- 1. Propionic acid | SIELC Technologies [sielc.com]

- 2. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. sielc.com [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lcms.cz [lcms.cz]

- 10. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Acidity of Aliphatic and Arylpropanoic Acids: pKa Determination of Propionic Acid vs. 2-(3-Fluorophenyl)propanoic Acid

Introduction